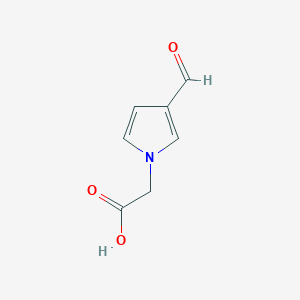
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group (-CHO) attached to the third position of the pyrrole ring and an acetic acid group (-CH2COOH) attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with glyoxylic acid under acidic conditions to form the desired compound. Another approach includes the use of formylation reactions where pyrrole is treated with formylating agents such as formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (3-Carboxy-1H-pyrrol-1-yl)acetic acid.
Reduction: (3-Hydroxymethyl-1H-pyrrol-1-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Formyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone derivatives: Compounds with a similar pyrrole ring structure but different functional groups.
Pyrrolidinone derivatives: Compounds with a saturated pyrrole ring (pyrrolidine) and various substituents.
Uniqueness
2-(3-Formyl-1H-pyrrol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid group, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives. This dual functionality allows for diverse applications in different fields of research and industry.
Propriétés
Numéro CAS |
143226-04-4 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(3-formylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h1-3,5H,4H2,(H,10,11) |
Clé InChI |
CLFMFIUAVMAHOU-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1C=O)CC(=O)O |
SMILES canonique |
C1=CN(C=C1C=O)CC(=O)O |
Synonymes |
1H-Pyrrole-1-acetic acid, 3-formyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















